molecular formula C6H13NO B6234709 1-(oxetan-2-yl)propan-1-amine CAS No. 1782896-75-6

1-(oxetan-2-yl)propan-1-amine

Cat. No.: B6234709
CAS No.: 1782896-75-6
M. Wt: 115.17 g/mol
InChI Key: LALICKHNPWZQCK-UHFFFAOYSA-N
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Description

1-(Oxetan-2-yl)propan-1-amine (CAS 1782896-75-6) is a chemical building block of interest in medicinal chemistry and organic synthesis. This compound features an amine group attached to a propan chain and an oxetane ring, a strained four-membered oxygen-containing heterocycle . The oxetane motif is a privileged scaffold in drug discovery due to its unique properties. It is a compact, polar structure that can significantly improve the physicochemical properties of drug candidates . Incorporating an oxetane ring can lead to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity compared to common functional groups like carbonyls or gem-dimethyl groups, which it can effectively mimic as a bioisostere . Researchers leverage oxetanes in the design of compounds targeting various diseases, including cancer, viral infections, and metabolic disorders . This amine serves as a versatile advanced intermediate or building block for constructing more complex molecules. Its molecular formula is C 6 H 13 NO with a molecular weight of 115.17 g/mol . Its structure is confirmed by canonical SMILES CCC(C1CCO1)N and InChIKey LALICKHNPWZQCK-UHFFFAOYSA-N . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1782896-75-6

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(oxetan-2-yl)propan-1-amine

InChI

InChI=1S/C6H13NO/c1-2-5(7)6-3-4-8-6/h5-6H,2-4,7H2,1H3

InChI Key

LALICKHNPWZQCK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCO1)N

Purity

95

Origin of Product

United States

Fundamental Reactivity and Mechanistic Investigations of 1 Oxetan 2 Yl Propan 1 Amine Derivatives

Ring-Opening Reactions of the Oxetane (B1205548) Motif

The inherent ring strain of the oxetane ring makes it susceptible to various ring-opening reactions, providing a versatile platform for the synthesis of more complex molecules. The regioselectivity and reaction mechanism are highly dependent on the nature of the catalyst and the nucleophile employed.

Acid-Catalyzed Ring Opening Mechanisms and Product Divergence

Under acidic conditions, the oxetane oxygen of 1-(oxetan-2-yl)propan-1-amine is protonated, activating the ring towards nucleophilic attack. The subsequent ring-opening can proceed via either an SN1 or SN2 mechanism, leading to a divergence in product formation.

In the presence of a strong acid and a nucleophilic solvent like water (hydrolysis), the reaction can lead to the formation of a 1,3-diol. The regioselectivity of the attack depends on the stability of the resulting carbocation intermediate. For a 2-alkyloxetane, the positive charge is more stabilized at the more substituted carbon (C2), favoring an SN1-like mechanism. This results in the nucleophile attacking at the C2 position. Conversely, an SN2 mechanism would favor attack at the less sterically hindered C4 position. The product distribution is often a mixture, influenced by the specific acid and reaction conditions.

Table 1: Product Divergence in Acid-Catalyzed Ring Opening of 2-Alkyloxetanes

Catalyst Nucleophile/Solvent Major Product Minor Product
H₂SO₄ H₂O 1,3-Diol (attack at C2) 1,3-Diol (attack at C4)

Nucleophile-Induced Ring Opening: Scope and Regioselectivity

A wide range of nucleophiles can induce the ring-opening of the oxetane in this compound, often with high regioselectivity. The outcome is primarily governed by steric and electronic factors.

Strong, hard nucleophiles, such as Grignard reagents (organomagnesium halides) and organolithium compounds, typically attack the less sterically hindered carbon of the oxetane ring (C4) in an SN2 fashion. This regioselectivity is generally observed in the absence of a strong Lewis acid. For instance, the reaction of a 2-propyloxetane (B1614486) with a Grignard reagent would be expected to yield a primary alcohol resulting from the attack at the C4 position.

Softer nucleophiles, in the presence of a Lewis acid, can exhibit different regioselectivity. The Lewis acid coordinates to the oxetane oxygen, increasing the electrophilicity of the adjacent carbons and favoring attack at the more substituted C2 position.

Table 2: Regioselectivity of Nucleophile-Induced Ring Opening of 2-Alkyloxetanes

Nucleophile Catalyst Major Regioisomer (Attack at)
Grignard Reagent (R-MgX) None C4 (less substituted)
Organolithium (R-Li) None C4 (less substituted)
Amine (R₂NH) Lewis Acid (e.g., Ti(Oi-Pr)₄) C2 (more substituted)

This table illustrates general trends for 2-alkyloxetanes; specific outcomes can vary with substrate and reaction conditions.

Metal-Catalyzed Ring Opening Transformations

Various transition metals can catalyze the ring-opening of oxetanes, leading to a diverse array of products through different mechanistic pathways. These transformations often exhibit unique selectivity compared to traditional acid- or nucleophile-induced methods.

For instance, palladium catalysts can promote the hydrogenolysis of 2-alkyloxetanes, resulting in the formation of the corresponding alcohol. The regioselectivity of this process can be influenced by the ligand environment of the palladium catalyst. Other metals, such as rhodium and iridium, have been shown to catalyze the isomerization of oxetanes to unsaturated alcohols. In the case of a 2-propyloxetane, this could potentially lead to the formation of hex-1-en-4-ol.

Lewis acidic metals like indium and scandium can also act as effective catalysts for ring-opening reactions with various nucleophiles, often under mild conditions.

Tandem Reactions Involving Oxetane Ring Opening

The ring-opening of the oxetane moiety in this compound can be strategically coupled with subsequent chemical transformations in a single synthetic operation, known as a tandem reaction. These processes are highly efficient as they avoid the isolation of intermediates, thereby saving time and resources.

A notable example involves the intramolecular trapping of the ring-opened intermediate by a nucleophile present in the same molecule. For derivatives of this compound where the amine is part of a larger structure, the amine itself or another nucleophilic group could participate in an intramolecular cyclization following the initial oxetane ring-opening. For example, an acid-catalyzed ring-opening could generate a carbocation at the C2 position, which is then trapped by a suitably positioned internal nucleophile to form a new heterocyclic ring system.

Chemical Transformations of the Amine Functionality

The primary amine group of this compound is a versatile functional handle that can undergo a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives. The presence of the adjacent oxetane ring can influence the reactivity of the amine through steric and electronic effects.

Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic, enabling reactions with various electrophiles.

Acylation: The amine can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. The base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The choice of base and solvent can be crucial to avoid potential side reactions involving the oxetane ring.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. This reaction can proceed sequentially to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging and often results in a mixture of products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of secondary and tertiary amines.

Sulfonylation: The amine can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. This reaction is analogous to acylation and is a common method for the protection of amines or for the introduction of a sulfonamide functional group, which is a key pharmacophore in many drug molecules.

Table 3: Representative Transformations of the Amine Functionality

Reaction Type Reagent Product Type
Acylation Acetyl chloride, Triethylamine N-(1-(oxetan-2-yl)propyl)acetamide
Alkylation Methyl iodide, K₂CO₃ N-methyl-1-(oxetan-2-yl)propan-1-amine

The products listed are illustrative examples of the expected outcomes based on standard amine reactivity.

Formation of Amide and Urea (B33335) Linkages

The primary amine of this compound serves as a key functional handle for derivatization, most commonly through the formation of amide and urea linkages. These reactions are fundamental in medicinal chemistry for building larger molecular architectures and modulating physicochemical properties. acs.org

Amide Bond Formation: The synthesis of amides from this compound can be achieved through standard acylation protocols. The reaction of the primary amine with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a non-nucleophilic base like triethylamine, proceeds readily. Alternatively, peptide coupling reagents (e.g., HATU, EDC) can be employed to form an amide bond with a carboxylic acid. The oxetane ring is generally stable under these conditions, making this a reliable method for derivatization. chemrxiv.org The use of amino-oxetanes as bioisosteres for amides has become a popular strategy in medicinal chemistry to alter the properties of drug candidates. thieme-connect.comenamine.net

Urea Linkage Synthesis: The formation of urea derivatives from this compound can be accomplished via several established synthetic routes. organic-chemistry.orgorganic-chemistry.org A common method involves the reaction of the amine with an isocyanate. This reaction is typically fast and high-yielding, providing direct access to unsymmetrically substituted ureas. Another approach is the sequential reaction with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to form an intermediate isocyanate in situ, which is then trapped by a second amine. nih.govgoogle.com Modern methods also allow for the synthesis of ureas through the coupling of amines with amides using hypervalent iodine reagents or via palladium-catalyzed carbonylation of azides in the presence of amines. organic-chemistry.orgmdpi.com

Table 1: Representative Conditions for Amide and Urea Formation

Linkage Type Reagents Typical Conditions Product
Amide Carboxylic Acid, Coupling Agent (e.g., HATU) Base (e.g., DIPEA), Solvent (e.g., DMF), Room Temp. N-(1-(oxetan-2-yl)propyl)amide
Amide Acyl Chloride Base (e.g., Et3N), Solvent (e.g., CH2Cl2), 0 °C to Room Temp. N-(1-(oxetan-2-yl)propyl)amide
Urea Isocyanate (R-NCO) Solvent (e.g., THF or CH2Cl2), Room Temp. 1-(1-(oxetan-2-yl)propyl)-3-substituted urea
Urea Amine, PhI(OAc)2 Solvent (e.g., CH3CN/H2O), Room Temp. 1-(1-(oxetan-2-yl)propyl)-3-substituted urea

Oxidative and Reductive Manipulations

The manipulation of the this compound scaffold through oxidation and reduction can either target the substituent or induce ring-opening of the strained oxetane moiety.

Oxidative Manipulations: The oxetane ring itself is relatively robust and can tolerate a variety of oxidative conditions. chemrxiv.org Oxidation reactions are more likely to affect the primary amine or other sensitive functional groups within the molecule. For instance, the primary amine can be oxidized under specific conditions, though this is less common than its acylation or alkylation. The stability of 3,3-disubstituted oxetanes to oxidizing agents like Dess-Martin periodinane (DMP) and chromium(VI) reagents has been demonstrated, suggesting the core is preserved during transformations of appended functional groups. chemrxiv.org

Reductive Manipulations: Reductive cleavage of the oxetane ring provides a pathway to 1,3-difunctionalized acyclic compounds. The regioselectivity of the ring-opening is a key consideration. magtech.com.cn For 2-substituted oxetanes, nucleophilic attack by a hydride reagent typically occurs at the less sterically hindered C4 position. However, Lewis acid activation can promote cleavage at the more substituted C2 position by stabilizing the developing positive charge. magtech.com.cn Recently, frustrated Lewis pairs (FLPs), such as those generated from B(C₆F₅)₃ and a hydrosilane, have been shown to catalyze the reductive opening of oxetanes. acs.org This method involves activation of the oxetane oxygen by a highly Lewis acidic silylium (B1239981) cation, followed by hydride attack to yield the ring-opened product. acs.org Another mild protocol for the reductive opening of monosubstituted oxetanes uses a combination of dibutylmagnesium (B73119) and pinacolborane. beilstein-journals.org

Elucidation of Reaction Mechanisms and Kinetic Profiles

Understanding the mechanisms of reactions involving oxetane derivatives is crucial for predicting reactivity, controlling selectivity, and designing new synthetic methods. Key areas of investigation include the analysis of transition states, the role of carbocation intermediates, and the use of kinetic studies to determine reaction pathways.

Transition State Analysis for Ring Opening Pathways

The ring-opening of oxetanes is a strain-releasing process, but it requires overcoming a significant activation energy barrier compared to the analogous reaction with oxiranes (epoxides). researchgate.net Theoretical studies, often employing density functional theory (DFT), have provided insight into the transition states of these reactions.

For the nucleophilic ring-opening of a protonated or Lewis acid-activated oxetane, the reaction generally proceeds through an Sₙ2-like mechanism. DFT calculations on the ring-opening polymerization of oxetane show a transition state where the nucleophile (another oxetane molecule) attacks one of the ring carbons, leading to simultaneous bond-breaking of the C-O bond. rsc.org In this transition state, the attacking atom, the carbon atom, and the leaving oxygen atom adopt a nearly linear geometry. researchgate.net The energy barrier for this step is influenced by the nature of the nucleophile, the substitution on the oxetane ring, and the type of activation used. researchgate.net For a 2-substituted oxetane like this compound, nucleophilic attack can occur at either the C2 or C4 position. The transition state leading to attack at the less substituted C4 position is generally lower in energy due to reduced steric hindrance. However, if the C2 substituent can stabilize a positive charge, the pathway involving C2-O bond cleavage may become more favorable, potentially shifting the mechanism towards an Sₙ1-like pathway.

Table 2: Calculated Geometric Parameters for Oxetane Ring-Opening Transition State

Parameter Reactant Complex Transition State (TS) Intermediate Product
Nucleophile-C Distance 0.255 nm 0.222 nm 0.150 nm
C-C-C Bond Angle 90.75° 94.30° 109.63°

Data adapted from DFT studies on oxetane polymerization, illustrating typical geometric changes. rsc.org

Investigation of Oxetane Carbocation Intermediates

In reactions proceeding under acidic conditions or with substrates bearing stabilizing groups, the ring-opening of oxetanes can involve the formation of a carbocation intermediate via an Sₙ1 mechanism. The stability of this intermediate is a critical factor determining the reaction pathway.

The generation of carbocations at the 3-position of an oxetane ring has been well-documented, particularly when stabilized by an adjacent aryl group. nih.govthieme.de These reactions proceed via a planar oxetane carbocation, which is stabilized by conjugation between the empty p-orbital and the aromatic ring. thieme.de Computational studies have shown that in this planar conformation, steric clash between the aryl group's ortho-hydrogens and the oxetane's methylene (B1212753) groups is minimized. thieme.de

For a derivative like this compound, the formation of a carbocation at the C2 position would be less favorable than at C3 in an aryl-substituted system unless a stabilizing group is present. The propyl group offers some inductive stabilization, but it is significantly less effective than resonance stabilization from an aryl group. Therefore, reactions that might proceed via a carbocation intermediate are expected to require strong Lewis acids or reaction conditions that favor an Sₙ1 pathway. The stability of the potential carbocation dictates the feasibility of this pathway; if the carbocation is too unstable, an Sₙ2 mechanism will be favored, while a highly stabilized carbocation might lead to undesired side reactions. rsc.org

Kinetic Isotope Effects and Reaction Rate Determinants

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. youtube.com A primary KIE is observed when a bond to an isotopically labeled atom is broken in the rate-determining step, while a secondary KIE can occur when the isotopic substitution is at a position that is not directly involved in bond-breaking but undergoes a change in hybridization or steric environment.

In the context of oxetane chemistry, KIEs can distinguish between Sₙ1 and Sₙ2 pathways.

Sₙ1 Mechanism: In an Sₙ1 reaction, the rate-determining step is the formation of the carbocation intermediate, which does not involve the nucleophile. Kinetic studies of the reaction of 3-aryl-3-amino oxetanes formed via a defluorosulfonylation reaction showed that the reaction rate was first-order and independent of the concentration or identity of the amine nucleophile. nih.govthieme.de This is strong evidence for an Sₙ1 mechanism where the slow step is the formation of the oxetane carbocation. In this case, no primary KIE would be expected upon isotopic labeling of the nucleophile. A small, secondary KIE might be observed if the hydrogens on the oxetane ring experience a change in their vibrational frequencies as the hybridization of the carbon changes from sp³ to sp² in the carbocation.

Sₙ2 Mechanism: In a concerted Sₙ2 ring-opening, the nucleophile is involved in the rate-determining step. Therefore, the reaction rate would depend on the concentration of both the oxetane substrate and the nucleophile. A KIE would be expected if a bond to an isotopically labeled atom in either the nucleophile or the substrate is broken during this step.

Theoretical and Computational Studies on 1 Oxetan 2 Yl Propan 1 Amine and Oxetane Frameworks

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the electronic landscape of 1-(oxetan-2-yl)propan-1-amine. These methods, including Density Functional Theory (DFT) and ab initio calculations, can determine the distribution of electrons within the molecule, revealing key insights into its reactivity and intermolecular interactions. researchgate.netnorthwestern.edu

The electronic structure is significantly influenced by the presence of two heteroatoms: the oxygen within the oxetane (B1205548) ring and the nitrogen of the amine group. The high electronegativity of the oxygen atom polarizes the C-O bonds, drawing electron density towards itself and creating a dipole moment. This makes the oxetane oxygen a region of high electron density, a characteristic feature that defines much of its chemistry. utexas.edu Similarly, the nitrogen atom of the propan-1-amine substituent possesses a lone pair of electrons, making the amino group a key site for protonation and hydrogen bonding.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution. For the oxetane framework, calculations show a significant negative partial charge on the oxygen atom, while the adjacent carbon atoms (C2 and C4) bear positive partial charges. In this compound, the amine group further modulates this electronic profile. The oxetane ring acts as an electron-withdrawing group, which can reduce the basicity (pKa) of the adjacent amine group. acs.orgnih.gov

Frontier Molecular Orbital (FMO) theory is another critical tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For a molecule like this compound, the HOMO is likely to be localized on the nitrogen and/or oxygen atoms, corresponding to their lone pairs of electrons. These sites are therefore the most susceptible to electrophilic attack. Conversely, the LUMO is typically distributed along the antibonding σ* orbitals of the strained C-O bonds in the oxetane ring. Nucleophilic attack is therefore predicted to occur at the carbon atoms of the oxetane, leading to ring-opening reactions. nih.gov Quantum chemical calculations provide precise energies and visualizations of these orbitals, offering a predictive model for the molecule's reactivity. nih.govarxiv.org

Conformational Analysis and Molecular Dynamics Simulations of Oxetane-Amines

The three-dimensional structure and dynamic behavior of this compound are complex, governed by the interplay between the rigid, strained oxetane ring and the flexible propan-1-amine side chain. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's potential energy surface and understand its preferred shapes and motions. nih.gov

MD simulations can model the movement of the molecule over time, providing a detailed picture of its flexibility. For this compound, these simulations would reveal the rotational freedom around the C-C and C-N bonds of the side chain, as well as the puckering motion of the oxetane ring. Such studies have shown that incorporating an oxetane into an aliphatic chain can favor bent (synclinal) arrangements over linear (antiplanar) ones. nih.gov Recent computational work comparing amino-oxetanes to amides highlights that amino-oxetanes have lower rotational barriers, allowing them to flexibly adapt to different environments, and often prefer a bent (gauche) conformation. chemrxiv.org

The oxetane ring is characterized by significant ring strain, estimated to be around 106-107 kJ/mol (approximately 25.5 kcal/mol). utexas.eduresearchgate.net This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. To minimize this strain, the oxetane ring is not perfectly planar but adopts a slightly "puckered" conformation. acs.orgillinois.edu

The introduction of substituents, such as the propan-1-amine group at the C2 position, influences the degree of this puckering to alleviate unfavorable eclipsing interactions between substituents. utexas.eduacs.org X-ray crystallography and computational studies have provided precise geometric parameters for the oxetane framework. acs.org

ParameterUnsubstituted Oxetane ValueIdeal Tetrahedral (sp³) ValueReference
C-O-C Bond Angle90.2°109.5° acs.org
C-C-O Bond Angle92.0°109.5° acs.org
C-C-C Bond Angle84.8°109.5° acs.org
C-O Bond Length1.46 Å~1.43 Å acs.org
C-C Bond Length1.53 Å~1.54 Å acs.org
Puckering Angle~10°N/A desy.de

These distorted angles are a direct consequence of the ring strain and are fundamental to the oxetane's chemical reactivity, particularly its susceptibility to ring-opening reactions.

Intermolecular forces, especially hydrogen bonds, play a crucial role in the physical properties and biological interactions of this compound. The molecule has multiple sites capable of participating in hydrogen bonding.

Hydrogen Bond Acceptors: The oxygen atom in the oxetane ring is an effective hydrogen bond acceptor. utexas.eduacs.org The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making it more accessible for interactions compared to less strained ethers like tetrahydrofuran. acs.org The nitrogen atom of the amine group also has a lone pair and can act as a hydrogen bond acceptor.

Hydrogen Bond Donors: The two hydrogen atoms of the primary amine group (-NH₂) can act as hydrogen bond donors.

Computational studies can model these interactions by calculating the geometry and binding energies of dimers formed between this compound and other molecules, such as water or other copies of itself. researchgate.netnih.gov These calculations help quantify the strength of different hydrogen bonds. For instance, the interaction energy of a hydrogen bond between the oxetane oxygen and a water molecule can be calculated and compared to the hydrogen bond formed at the amine nitrogen.

These interactions are critical for properties like solubility. The ability to form hydrogen bonds with water explains the increased aqueous solubility often observed when an oxetane moiety is introduced into a molecule. nih.gov Furthermore, both intramolecular (between the -NH₂ group and the oxetane oxygen) and intermolecular hydrogen bonds will influence the molecule's preferred conformation. desy.de

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. researchgate.netresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying complex reaction pathways, including those involving oxetanes. By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and determine the activation energies that govern reaction rates. researchgate.netrsc.org

The high ring strain of oxetanes makes them susceptible to ring-opening reactions, which are often catalyzed by acids. nih.govresearchgate.netillinois.edu DFT is an invaluable tool for studying the energetics of these pathways.

For this compound, an acid-catalyzed ring-opening would likely proceed via the following steps:

Protonation: The reaction initiates with the protonation of the oxetane oxygen atom, which is the most basic site. DFT calculations can confirm this by comparing the energies of protonation at different sites.

Nucleophilic Attack: A nucleophile then attacks one of the electrophilic carbon atoms adjacent to the protonated oxygen (C2 or C4), leading to the cleavage of a C-O bond.

DFT calculations can model the entire energy profile for this process. By locating the transition state structure for the nucleophilic attack, the activation energy (the energy barrier) for the ring-opening can be calculated. rsc.org This allows chemists to predict how readily the reaction will occur under different conditions and with different nucleophiles. Studies on similar systems have shown that DFT can accurately predict reaction barriers for such processes. rsc.orgrsc.org

Functionalization reactions that leave the ring intact can also be studied. For example, DFT could be used to investigate the energetics of N-alkylation or N-acylation at the amine group, helping to predict reaction conditions and potential side reactions.

Since the C2 carbon of the oxetane ring in this compound is a stereocenter, its synthesis often requires control of stereochemistry. DFT calculations are a powerful method for predicting and understanding the stereoselectivity of asymmetric reactions. illinois.eduacs.org

In an asymmetric synthesis, a chiral catalyst or reagent is used to favor the formation of one enantiomer over the other. This preference arises from differences in the energies of the diastereomeric transition states leading to the different products.

Consider a hypothetical stereoselective synthesis of this compound. Computational chemists would use DFT to:

Model the structures of the two transition states (one leading to the (R)-enantiomer and one to the (S)-enantiomer) that include the substrate, reagent, and chiral catalyst.

Calculate the free energy of each transition state.

The difference in these free energies (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of the reaction. A lower energy transition state corresponds to the major product formed.

This predictive power is crucial in modern synthetic chemistry, as it can significantly reduce the experimental effort required to develop efficient asymmetric syntheses. researchgate.net DFT has been successfully applied to predict the outcomes of various stereoselective reactions, including those that form C-O and C-C bonds necessary for constructing substituted oxetanes. acs.orgresearchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of novel molecules, offering insights that complement and guide experimental work. For a compound such as this compound, where extensive experimental data may not be readily available, theoretical methods like Density Functional Theory (DFT) are invaluable for estimating its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These computational approaches model the electronic structure of the molecule to predict how it will interact with electromagnetic radiation, providing a theoretical spectrum that can aid in the identification and structural elucidation of the compound.

Computational spectroscopic predictions for oxetane derivatives are typically performed using DFT calculations, often with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). Such calculations can provide optimized molecular geometries, from which vibrational frequencies (IR spectra) and chemical shifts (NMR spectra) can be derived. While specific computational studies on this compound are not prevalent in the literature, data from computational analyses of the oxetane framework and related substituted heterocycles allow for a reliable estimation of its key spectroscopic features.

Predicted ¹H and ¹³C NMR Chemical Shifts

The ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of a molecule. Computational methods can predict the chemical shifts of each nucleus, which are influenced by the local electronic environment. For this compound, the predicted chemical shifts would be characteristic of the substituted oxetane ring and the propan-1-amine side chain.

The protons and carbons of the oxetane ring are expected to show distinct signals. The presence of the electronegative oxygen atom within the strained four-membered ring significantly influences the chemical shifts of the adjacent nuclei. The substituent at the C2 position further modifies these values.

Below are the anticipated ¹H and ¹³C NMR chemical shift ranges for this compound, based on computational studies of substituted oxetanes and general principles of NMR spectroscopy.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H on C2 of oxetane4.5 - 5.0Multiplet
H on C3 of oxetane2.5 - 3.0Multiplet
H on C4 of oxetane4.0 - 4.5Multiplet
H on C1 of propane chain3.0 - 3.5Multiplet
H on C2 of propane chain1.4 - 1.8Multiplet
H on C3 of propane chain0.8 - 1.2Triplet
NH₂1.0 - 2.5Broad Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (ppm)
C2 of oxetane75 - 85
C3 of oxetane25 - 35
C4 of oxetane65 - 75
C1 of propane chain50 - 60
C2 of propane chain20 - 30
C3 of propane chain10 - 15

Predicted Infrared (IR) Vibrational Frequencies

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. These frequencies are associated with the stretching and bending of specific bonds and functional groups within the molecule. For this compound, characteristic vibrational modes are expected for the C-O-C and C-C bonds of the oxetane ring, the C-N bond of the amine, and the N-H bonds of the primary amine group.

The calculated IR spectrum would likely show prominent peaks corresponding to the following vibrational modes.

Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Broad
C-H Stretch (aliphatic)2850 - 3000Strong
N-H Bend (amine)1580 - 1650Medium
C-O-C Asymmetric Stretch (oxetane)1050 - 1150Strong
C-C Stretch (ring and chain)900 - 1100Medium
C-N Stretch1000 - 1250Medium

It is important to note that these predicted values are estimations. The accuracy of computational predictions can be influenced by the level of theory, the basis set used, and the effects of the solvent, which are often modeled using implicit or explicit solvent models. Experimental verification remains the gold standard for spectroscopic analysis. However, these computational predictions provide a valuable theoretical framework for the interpretation of experimental data for this compound and other novel oxetane derivatives.

Strategic Applications of 1 Oxetan 2 Yl Propan 1 Amine As a Building Block in Advanced Organic Synthesis and Drug Discovery Research

Utilization as a Chiral Synthon for Architecturally Complex Molecules

Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals, with estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine fragment. nih.gov They also serve as indispensable building blocks, chiral auxiliaries, or resolving agents in asymmetric synthesis. nih.gov 1-(oxetan-2-yl)propan-1-amine possesses a stereogenic center at the carbon atom adjacent to the nitrogen, making it a valuable chiral synthon.

The enantioselective synthesis of such chiral amines is a significant area of research, with methods like catalytic asymmetric hydrogenation being pivotal. nih.gov The presence of the oxetane (B1205548) ring introduces a distinct structural and electronic element that can be exploited in the design of architecturally complex molecules. As a chiral building block, enantiomerically pure forms of this compound can be incorporated into target molecules to control stereochemistry, which is critical for biological activity and selectivity. Its use allows for the creation of novel three-dimensional structures that can explore previously inaccessible chemical space, a key goal in the development of new therapeutic agents. nih.gov

Design and Incorporation into Molecular Scaffolds with Desired Properties

The oxetane moiety is not merely a passive structural element; its incorporation into a molecule can profoundly alter key physicochemical parameters. This allows for the rational design of compounds with optimized properties for drug discovery. researchgate.netnih.gov

The basicity of amine groups is a critical parameter in drug design, influencing properties such as solubility, cell permeability, and off-target effects like hERG channel inhibition and CYP450 interactions. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The oxetane ring, due to the powerful inductive electron-withdrawing effect of its oxygen atom, can significantly reduce the basicity of a nearby amine. nih.govpharmablock.com

This effect is distance-dependent, with a pronounced impact on amines in the alpha (α) and beta (β) positions. nih.gov For an amine α to an oxetane ring, the pKa of its conjugate acid (pKaH) can be reduced by as much as 2.7 units. nih.gov This substantial modulation allows medicinal chemists to fine-tune the pKa of a basic center to mitigate liabilities associated with high basicity while retaining necessary interactions for biological activity. nih.govnih.gov For instance, in the development of the respiratory syncytial virus (RSV) inhibitor ziresovir, an oxetane was introduced to lower the basicity of a terminal amine, which was crucial for reducing the volume of distribution and avoiding undesired tissue accumulation. nih.govacs.org

CompoundStructureTypical pKaHPredicted pKaH with Oxetane (α-position)pKaH Reduction
Propan-1-amineCH₃CH₂CH₂NH₂~10.7N/AN/A
This compound~10.7~8.8 (β-position effect)~1.9 units nih.gov
(Oxetan-3-yl)methanamine~9.9~7.2 (α-position effect)~2.7 units nih.gov

Note: The pKaH values are approximate and can vary based on measurement conditions. The prediction for this compound is based on the reported β-effect of the oxetane ring.

Metabolic instability is a primary reason for the failure of drug candidates during development. The incorporation of an oxetane ring is a well-established strategy to enhance metabolic stability. researchgate.netacs.org Oxetanes can serve as effective bioisosteres for metabolically labile groups, such as gem-dimethyl or isopropyl moieties, which are prone to oxidative metabolism by cytochrome P450 enzymes. acs.orgenamine.net

By replacing a vulnerable C-H bond with the more robust oxetane structure, the rate of metabolic degradation can be significantly reduced. researchgate.net Studies have shown that introducing an oxetane can lead to a substantial improvement in in vitro clearance levels in both human and mouse liver microsomes. acs.org This increased stability is attributed to the polarity of the oxetane and the strength of the C-O and C-C bonds within the strained ring, making it a less favorable site for enzymatic attack compared to lipophilic alkyl groups. acs.orgenamine.net

Aqueous solubility and lipophilicity (often measured as LogP or LogD) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The oxetane ring is a compact, polar motif that can favorably modulate these properties. nih.govacs.org

Replacing non-polar groups like a gem-dimethyl group with an oxetane can significantly increase aqueous solubility and decrease lipophilicity. researchgate.netnih.gov This is a direct result of the oxetane's ether oxygen, which can act as a hydrogen bond acceptor, improving interactions with water. enamine.netenamine.net The magnitude of this effect can be profound, with some studies reporting increases in aqueous solubility by factors ranging from 4 to over 4000. researchgate.netnih.gov This strategy of using oxetanes to reduce lipophilicity and improve solubility has been successfully applied in numerous drug discovery campaigns to optimize the pharmacokinetic properties of lead compounds. nih.govacs.org

PropertyEffect of Oxetane IncorporationRationale
Aqueous Solubility Generally Increased researchgate.netnih.govThe polar ether oxygen acts as a hydrogen bond acceptor. enamine.netenamine.net
Lipophilicity (LogP/LogD) Generally Decreased acs.orgacs.orgReplaces a non-polar alkyl group with a more polar heterocyclic ring.
Metabolic Stability Generally Increased researchgate.netacs.orgBlocks sites of oxidative metabolism; more stable than gem-dimethyl groups. acs.org
Amine pKaH Decreased nih.govInductive electron-withdrawing effect of the ring oxygen. pharmablock.com

Conformational rigidification is a powerful strategy in medicinal chemistry used to improve binding affinity, enhance selectivity, and improve metabolic stability by pre-organizing a molecule into its bioactive conformation. nih.gov The oxetane ring is a strained, puckered, and conformationally restricted four-membered ring. pharmablock.com

Incorporating this compound into a larger molecule introduces this rigid scaffold, which can limit the conformational freedom of adjacent aliphatic chains. researchgate.netnih.gov This can lead to a more defined three-dimensional structure, which may fit better into a target's binding pocket and reduce the entropic penalty upon binding. acs.org The introduction of an oxetane increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often associated with improved clinical success rates due to the enhanced three-dimensionality it confers. nih.gov Furthermore, the rigid structure can present defined vectors for substituents, allowing for precise exploration of the chemical space around a core scaffold. nih.gov

Oxetane-Amines as Bioisosteric Replacements in Medicinal Chemistry Contexts

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental tool in drug design. Oxetanes and oxetane-amines have proven to be versatile bioisosteres for several common functionalities, offering solutions to prevalent issues in medicinal chemistry. researchgate.netnih.gov

The oxetane moiety is frequently used as a metabolically stable and less lipophilic replacement for gem-dimethyl groups. acs.orgenamine.net It can also serve as a surrogate for carbonyl groups, maintaining hydrogen bonding ability while increasing three-dimensionality and potentially improving metabolic stability. acs.orgacs.org More recently, aryl amino-oxetanes have been investigated as promising bioisosteres for benzamides , a pharmacophore present in over 100 approved drugs. digitellinc.comresearchgate.net This replacement can maintain desirable properties like low LogD and high metabolic stability while offering a more three-dimensional conformation and potentially higher aqueous solubility. digitellinc.com The development of new synthetic methods is expanding the utility of oxetane-amines as bioisosteres for amides in general, allowing chemists to fine-tune pharmacokinetic properties and explore new intellectual property space. enamine.net

Substitution for Carbonyl and Gem-Dimethyl Groups

A prevalent strategy in medicinal chemistry involves the use of bioisosteres to replace metabolically vulnerable or otherwise undesirable functional groups. The oxetane unit within this compound is an effective surrogate for both carbonyl and gem-dimethyl groups, offering significant advantages in molecular design. enamine.net

When substituted for a gem-dimethyl group , the oxetane moiety imparts several beneficial changes to a molecule's profile. nih.gov It can block sites of metabolic oxidation without the significant increase in lipophilicity associated with the gem-dimethyl group. nih.govacs.org This substitution often leads to a profound improvement in aqueous solubility and a reduction in metabolic degradation. enamine.net

As a carbonyl group replacement, the oxetane ring offers a metabolically stable alternative that maintains key electronic features. enamine.net While carbonyl groups can be susceptible to metabolic reduction or other transformations, the oxetane ring is chemically robust. It mimics the polarity and hydrogen-bond accepting capability of a carbonyl group, preserving essential interactions with biological targets. acs.org

Table 1: Physicochemical Property Changes upon Bioisosteric Replacement
Original GroupReplacement GroupImpact on Aqueous SolubilityImpact on Lipophilicity (LogP)Impact on Metabolic Stability
gem-DimethylOxetaneIncrease enamine.netDecrease enamine.netIncrease nih.gov
CarbonylOxetaneGenerally FavorableContext DependentIncrease enamine.net

Functional Mimicry and Pharmacophore Design

The structure of this compound is particularly well-suited for functional mimicry and advanced pharmacophore design. The amino-oxetane motif is a powerful bioisostere for amides, one of the most common functional groups found in marketed drugs. nih.govdigitellinc.comresearchgate.net This mimicry allows for the fine-tuning of a drug candidate's properties while retaining its core binding interactions.

Aryl amino-oxetanes, for instance, have been shown to be effective replacements for benzamides. digitellinc.com They offer comparable polarity and lone pair orientation to the amide group but introduce a more three-dimensional structure, which can enhance binding affinity and selectivity. digitellinc.com A key feature of the oxetane ring is its strong electron-withdrawing inductive effect, which significantly reduces the basicity (pKa) of the adjacent amine group. acs.orgdrughunter.com This modulation of basicity is a critical tool for optimizing a compound's pharmacokinetic profile, including its absorption, distribution, and clearance. acs.orgdigitellinc.com

Table 2: Comparison of Amide and Amino-Oxetane Properties
PropertyAmideAmino-OxetaneReference
GeometryPlanarThree-Dimensional digitellinc.com
Metabolic StabilitySusceptible to HydrolysisHigh Stability digitellinc.comdrughunter.com
Basicity of Adjacent AmineN/ASignificantly Reduced acs.orgdrughunter.com
Aqueous SolubilityVariableGenerally Higher digitellinc.com

Application in Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds by screening libraries of low-molecular-weight molecules, or "fragments". drugdiscoverychemistry.comnih.gov this compound, with its desirable physicochemical properties—low molecular weight, polarity, and three-dimensionality—is an ideal candidate for inclusion in fragment libraries. acs.orgresearchgate.net

In the initial phase of FBDD, fragments are screened for weak but efficient binding to a biological target. nih.gov Once a fragment hit like this compound is identified, it serves as a starting point for lead optimization. Medicinal chemists then "grow" the fragment by adding other chemical functionalities or link it with other fragments to produce a more potent, lead-like compound. researchgate.net The inherent properties of the oxetane ring are leveraged during this optimization phase to improve aspects like solubility, metabolic stability, and cell permeability, transforming a low-affinity fragment into a high-quality drug candidate. acs.orgnih.gov

Table 3: Role of this compound in FBDD
FBDD StageApplication of the Building Block
Library DesignInclusion as a polar, 3D fragment to increase library diversity. researchgate.netenamine.net
Hit IdentificationScreening to identify low-affinity binding to a target protein. nih.gov
Hit-to-Lead OptimizationUsed as a scaffold for chemical elaboration ("fragment growing") to improve potency and pharmacokinetic properties. acs.org

Strategic Deployment in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry enables the rapid synthesis of large, diverse collections of compounds, known as chemical libraries, which are essential for high-throughput screening campaigns. nih.gov Building blocks like this compound are strategically deployed in these syntheses. The presence of a primary amine provides a versatile chemical handle for a wide array of coupling reactions, such as amidation, reductive amination, and nucleophilic aromatic substitution. acs.org

The development of robust synthetic methods allows for the efficient, parallel synthesis of libraries where the oxetane-containing core is systematically combined with a multitude of other building blocks. researchgate.netchemrxiv.orgrsc.org This approach allows for a broad exploration of chemical space around the oxetane scaffold, significantly accelerating the discovery of novel hits and the optimization of existing leads. nih.govnih.gov The availability of diverse oxetane-containing building blocks from commercial suppliers further facilitates their incorporation into library synthesis workflows. enamine.net

Future Directions and Emerging Research Avenues for 1 Oxetan 2 Yl Propan 1 Amine Research

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility necessitates the development of greener synthetic routes for valuable compounds. rsc.org Future research on 1-(oxetan-2-yl)propan-1-amine will likely prioritize the integration of green chemistry principles into its synthesis.

Key areas of development include:

Renewable Starting Materials: Investigating the synthesis of the propyl-amine or oxetane (B1205548) portions of the molecule from biomass-derived feedstocks, such as furan (B31954) compounds, would represent a significant advance in sustainability. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. Reductive amination, for instance, is an inherently atom-economical process that produces water as the primary byproduct. mdpi.com

Safer Solvents and Reagents: Shifting away from hazardous solvents and reagents is a core tenet of green chemistry. Research will likely explore the use of aqueous media, supercritical fluids, or biodegradable solvents. rsc.org Similarly, replacing hazardous reagents with safer alternatives, such as using zinc/ammonium (B1175870) chloride for reductions instead of metal hydrides, offers a path to greener synthesis. nih.gov

Energy Efficiency: Employing catalytic methods that operate under milder conditions (lower temperatures and pressures) will reduce the energy consumption of the synthesis. mdpi.com

A comparative table of potential green synthesis strategies is presented below.

StrategyTraditional ApproachGreen AlternativePotential Benefit
Starting Materials Petroleum-based precursorsBiomass-derived furans or polyols mdpi.comReduced carbon footprint, use of renewable resources.
Reduction Step Lithium aluminum hydride (LiAlH₄) libretexts.orgCatalytic hydrogenation (H₂/metal catalyst) or Zn/NH₄Cl nih.govlibretexts.orgAvoidance of pyrophoric and hazardous reagents, safer workup.
Solvents Chlorinated solvents (e.g., DCM), ethers (e.g., THF) nih.govWater, ethanol, or solvent-free conditions rsc.orgReduced environmental impact and worker exposure.
Waste Generation Stoichiometric byproducts from coupling agents rsc.orgCatalytic processes with minimal byproductsHigher atom economy, less chemical waste.

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The this compound molecule possesses at least two stereocenters: one at the carbon bearing the amine group and one at the C2 position of the oxetane ring. The specific stereoisomer of a chiral drug can determine its efficacy and safety. Therefore, controlling the stereochemistry during synthesis is paramount. Future research will heavily focus on novel catalytic systems to achieve high stereoselectivity.

Emerging catalytic approaches include:

Asymmetric Hydrogenation: The development of chiral transition-metal catalysts (e.g., based on rhodium, iridium, or ruthenium) for the asymmetric reductive amination of a suitable ketone precursor would allow for the selective formation of a single amine stereoisomer.

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, offers a highly selective and environmentally friendly route to chiral amines. researchgate.net Biocatalytic platforms can operate under mild aqueous conditions and provide access to high enantiomeric excess products. researchgate.net

Organocatalysis: Chiral phosphoric acids or other organocatalysts can be employed to promote the enantioselective addition of nucleophiles or the reduction of imines, providing a metal-free alternative for stereocontrol. researchgate.net

Stereoselective Oxetane Formation: Beyond the amine stereocenter, developing catalytic methods for the enantioselective formation of the 2-substituted oxetane ring itself, such as asymmetric Paternò-Büchi reactions or kinetic resolution of racemic oxetanes, will be crucial for accessing all possible stereoisomers of the target molecule. acs.orgbeilstein-journals.org

Advanced Computational Modeling for De Novo Design of Oxetane-Amine Scaffolds

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new molecules with desired properties. nih.gov For this compound and its derivatives, computational modeling will drive the de novo design of next-generation scaffolds.

Future applications in this area will involve:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) and machine learning models to predict the physicochemical properties (e.g., solubility, pKa), pharmacokinetic profiles (ADME), and potential biological activity of novel analogs. nih.govnih.gov This allows for the virtual screening of thousands of potential structures before committing to their synthesis.

De Novo Design Algorithms: Employing algorithms that can "grow" new molecules within the binding site of a biological target (e.g., an enzyme or receptor). nih.govbiorxiv.org Starting with a fragment like the oxetane-amine core, these tools can suggest novel substitutions and structural modifications to optimize binding affinity and selectivity.

Conformational Analysis: The oxetane ring imparts a specific three-dimensional shape and can act as a conformational lock. illinois.edu Computational studies can precisely model the preferred conformations of different derivatives and how these shapes influence interactions with biological targets.

Mechanism and Reactivity Studies: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, predict the feasibility of new synthetic routes, and understand the electronic effects of the oxetane ring on the reactivity of the adjacent amine. nih.govnih.gov

Computational ToolApplication for Oxetane-Amine DesignExpected Outcome
Machine Learning/AI Predict ADME/Tox properties of virtual libraries. nih.govPrioritization of candidates with drug-like properties.
De Novo Design Generate novel structures based on a target's active site. biorxiv.orgDiscovery of new intellectual property with high predicted potency.
Molecular Dynamics Simulate the binding of oxetane-amine analogs to a protein target.Understanding of binding modes and residence times.
DFT Calculations Model transition states for proposed synthetic reactions or rearrangements. nih.govRational design of experiments and prediction of reactivity.

Integration into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery process, the synthesis of this compound analogs needs to be amenable to modern automation. High-throughput synthesis platforms allow for the rapid creation of large libraries of related compounds for biological screening.

Future research will aim to:

Develop Robust, Generalizable Reactions: Synthetic methods must be reliable and tolerant of a wide range of functional groups to be suitable for automation. nih.govdigitellinc.com Reactions like the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines are promising candidates as they are suitable for array formats. nih.govdigitellinc.com

Flow Chemistry Synthesis: Converting batch synthesis processes to continuous flow systems can offer significant advantages in terms of safety, scalability, and efficiency. researchgate.net A flow setup could allow for the multi-step synthesis of this compound derivatives in a fully automated fashion.

Robotic Handling and Purification: Integrating the synthesis with robotic liquid handlers for reagent dispensing and automated purification systems (e.g., mass-directed HPLC) will enable a "design-make-test" cycle with minimal manual intervention.

DNA-Encoded Libraries (DELs): While a more advanced concept, it is conceivable that oxetane-based building blocks could be incorporated into DELs. This would allow for the synthesis and screening of billions of unique compounds simultaneously, vastly expanding the chemical space explored.

Discovery of Underexplored Reactivity and Rearrangement Pathways

The high ring strain of the oxetane ring (25.5 kcal/mol) makes it susceptible to ring-opening reactions, a feature that can be exploited to generate novel molecular scaffolds. nih.gov While often seen as a stability liability, this inherent reactivity is a frontier for synthetic innovation. acs.orgresearchgate.net

Future investigations will likely explore:

Lewis Acid-Catalyzed Ring Opening: The reaction of this compound with various Lewis acids could trigger ring-opening to form functionalized 1,4-amino alcohols. The regioselectivity of this opening would be a key point of investigation.

Skeletal Rearrangements: Under certain catalytic conditions, the oxetane ring can undergo rearrangement to form other heterocyclic systems, such as substituted tetrahydrofurans or dihydrofurans. nih.govresearchgate.net The presence of the amine functionality could direct or participate in these transformations in unique ways.

Intramolecular Reactions: The proximal amine and oxetane groups could be designed to participate in intramolecular cyclizations or rearrangements upon activation, leading to complex polycyclic structures that would be difficult to access through other means.

Photochemical and Radical Reactions: Exploring the photochemical reactivity of the oxetane ring or the generation of radicals adjacent to the amine or on the oxetane ring could unlock novel C-C and C-N bond-forming reactions. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.